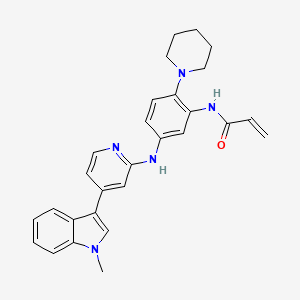
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is a complex organic compound that features an indole moiety, a pyridine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Pyridine Ring Formation: The pyridine ring can be constructed using Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester.
Coupling Reactions: The indole and pyridine rings are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives.
Final Assembly: The final step involves the formation of the acrylamide moiety through the reaction of the amine group with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation Products: Oxindole derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- N-(5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl)-ethanesulfonamide
Uniqueness
N-(5-((4-(1-Methyl-1H-indol-3-yl)pyridin-2-yl)amino)-2-(piperidin-1-yl)phenyl)acrylamide is unique due to its specific combination of indole, pyridine, and piperidine rings, which confer distinct biological activities and chemical reactivity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable candidate for further research in cancer therapy .
特性
分子式 |
C28H29N5O |
|---|---|
分子量 |
451.6 g/mol |
IUPAC名 |
N-[5-[[4-(1-methylindol-3-yl)pyridin-2-yl]amino]-2-piperidin-1-ylphenyl]prop-2-enamide |
InChI |
InChI=1S/C28H29N5O/c1-3-28(34)31-24-18-21(11-12-26(24)33-15-7-4-8-16-33)30-27-17-20(13-14-29-27)23-19-32(2)25-10-6-5-9-22(23)25/h3,5-6,9-14,17-19H,1,4,7-8,15-16H2,2H3,(H,29,30)(H,31,34) |
InChIキー |
UBPXEYHFCAOVGS-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3=CC(=NC=C3)NC4=CC(=C(C=C4)N5CCCCC5)NC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
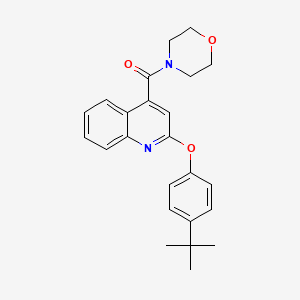
![4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506179.png)
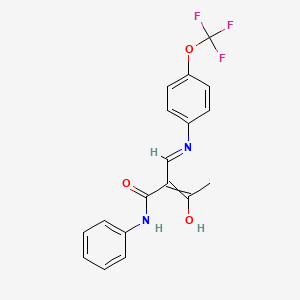
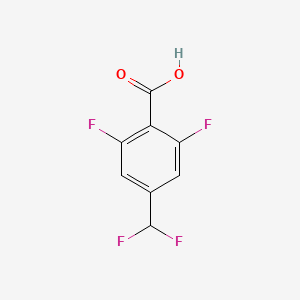
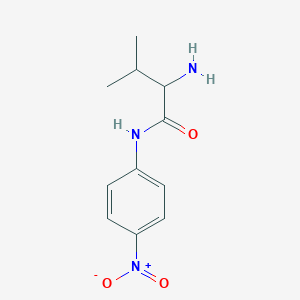
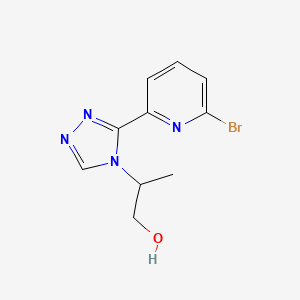
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506233.png)
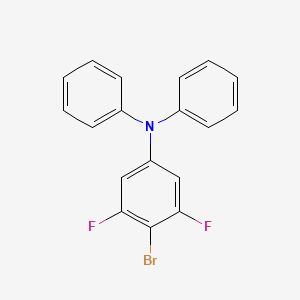
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
